2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocycles
Research has explored the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its derivatives for potential plant growth regulatory activities illustrates the broader category of reactions involving bromo compounds and thioureas, which could be analogous to the synthesis routes applicable to 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide (Teitei, 1980).
Antifungal Agents
Similar structural analogs, such as 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, have been synthesized and screened for their antifungal activity. This suggests potential research applications of this compound in developing antifungal agents (Narayana et al., 2004).
Antipathogenic Activity
Thiourea derivatives, which share functional group similarities with the compound of interest, have been studied for their interaction with bacterial cells and demonstrated significant anti-pathogenic activity, especially against strains known for biofilm formation. This highlights a potential application in the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Potential Biological Activities
Pharmacological Evaluation
Compounds structurally related to this compound have been synthesized and evaluated for their pharmacological activities. For instance, benzo[b]thiophen derivatives have been prepared for pharmacological evaluation, indicating the potential for such compounds to serve as leads in drug discovery (Chapman, Scrowston, & Westwood, 1969).
α-Glucosidase and/or α-Amylase Inhibitors
The synthesis and evaluation of related compounds as potential α-glucosidase and/or α-amylase inhibitors for managing diabetes underscore the potential therapeutic applications of this compound in metabolic disorders (Nkoana et al., 2022).
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYPSNEPKQEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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